![molecular formula C18H14FN3O2S B2581666 (2E)-3-(3-fluorophenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide CAS No. 890594-74-8](/img/structure/B2581666.png)
(2E)-3-(3-fluorophenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-fluorophenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide is a useful research compound. Its molecular formula is C18H14FN3O2S and its molecular weight is 355.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2E)-3-(3-fluorophenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide is a novel chemical entity that exhibits significant biological activity, particularly in the context of cancer research and antiviral applications. Its unique structural features, including the presence of a fluorophenyl group and a 1,3,4-oxadiazole moiety, suggest potential therapeutic benefits. This article aims to explore its biological activity through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
IUPAC Name : this compound
Preliminary studies indicate that this compound interacts with specific molecular targets, potentially modulating enzyme activity and receptor functions. The oxadiazole ring is known for its ability to engage in hydrogen bonding and π-stacking interactions, which may enhance its binding affinity to biological targets. The mechanism is thought to involve:
- Inhibition of Enzymes : By binding to active sites of enzymes involved in cell proliferation.
- Receptor Modulation : Acting as either an agonist or antagonist at various receptors associated with cancer cell signaling pathways.
Anticancer Activity
Recent research has highlighted the anticancer potential of oxadiazole derivatives. A study found that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5a | MCF-7 | 0.65 | Apoptosis induction |
6a | U-937 | 0.12 | Enzyme inhibition |
7a | A549 | 1.5 | Cell cycle arrest |
These findings suggest that this compound may induce apoptosis in cancer cells through the activation of p53 pathways and caspase cleavage .
Antiviral Activity
The antiviral properties of oxadiazole derivatives have been explored in the context of dengue virus infections. Compounds derived from similar structures demonstrated submicromolar activity against all four dengue virus serotypes:
Compound | Virus Type | IC50 (nM) |
---|---|---|
1 | Dengue Virus | <100 |
2 | Dengue Virus Type 2 | <200 |
3 | Dengue Virus Type 4 | <150 |
These results indicate that modifications to the oxadiazole framework can lead to enhanced antiviral efficacy .
Case Studies
- Study on Anticancer Effects : A research group synthesized several analogs of oxadiazole derivatives and tested their effects on MCF-7 breast cancer cells. The study revealed that certain modifications increased cytotoxicity significantly compared to standard chemotherapeutics like doxorubicin .
- Antiviral Screening : High-throughput screening (HTS) was conducted on a library of oxadiazole compounds against dengue viral polymerase. The most promising candidates showed potent inhibitory effects on viral replication in vitro .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have demonstrated the anticancer potential of oxadiazole derivatives. Specifically, compounds containing the 1,3,4-oxadiazole moiety have been evaluated against various cancer cell lines. For instance:
- Antitumor Activity : A derivative similar to the compound exhibited significant antitumor activity against human tumor cell lines such as HT-29 and PC-3, with IC50 values indicating potent efficacy (IC50 values as low as 0.003 µM) .
- Mechanism of Action : The introduction of electron-withdrawing groups has been shown to enhance biological activity by improving selectivity against cancer cells .
Antimicrobial Activity
Compounds with the oxadiazole structure have also been studied for their antimicrobial properties. The presence of the methylsulfanyl group has been linked to increased activity against various bacterial strains. For example:
- Bacterial Inhibition : Some derivatives demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents .
Anti-inflammatory Effects
Research indicates that certain oxadiazole derivatives possess anti-inflammatory properties. These compounds may inhibit pathways involved in inflammation, providing a basis for their use in treating inflammatory diseases .
Case Study 1: Anticancer Evaluation
In a study evaluating a series of 1,3,4-oxadiazole derivatives, one compound demonstrated significant cytotoxicity against multiple cancer cell lines including MCF-7 and HCT-116. The study reported IC50 values ranging from 0.19 to 0.48 µM for these cell lines, indicating that structural modifications can lead to enhanced anticancer properties .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives revealed that compounds with a methylsulfanyl substituent exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics. This study highlighted the importance of functional group variation in enhancing antimicrobial potency .
Eigenschaften
IUPAC Name |
(E)-3-(3-fluorophenyl)-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c1-25-18-22-21-17(24-18)14-7-2-3-8-15(14)20-16(23)10-9-12-5-4-6-13(19)11-12/h2-11H,1H3,(H,20,23)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQDSKNYUWHSME-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C=CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)/C=C/C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.